1-Oxidopyridin-1-ium-3-thiol
Description
Properties
CAS No. |
127108-46-7 |
|---|---|
Molecular Formula |
C5H5NOS |
Molecular Weight |
127.17 g/mol |
IUPAC Name |
1-oxidopyridin-1-ium-3-thiol |
InChI |
InChI=1S/C5H5NOS/c7-6-3-1-2-5(8)4-6/h1-4,8H |
InChI Key |
OWRGGSFLEDFZOU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)[O-])S |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])S |
Synonyms |
3-Pyridinethiol,1-oxide(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
化合物简介
1-Oxidopyridin-1-ium-3-thiol (结构式见下图)是一种含氮杂环化合物,其吡啶环的1号位被氧化为N-氧化物,3号位带有硫醇基团(-SH)。这种独特的结构使其在配位化学、药物设计及材料科学中具有潜在价值。硫醇基团的强亲核性和氧化敏感性,以及吡啶环的共轭体系,可能赋予该化合物独特的化学反应性和生物活性。
![假设结构示意图:吡啶环1号位为N-氧化物,3号位为-SH基团]
与类似化合物的比较
以下通过结构、物理性质及反应性三个方面,与文献中报道的类似化合物进行对比分析。
结构特征比较
关键差异 :
物理性质与溶解性
| 化合物名称 | 熔点(℃) | 溶解性(极性溶剂) | 溶解性(非极性溶剂) | 参考文献 |
|---|---|---|---|---|
| This compound | 未报道 | 推测易溶于水 | 难溶于烷烃 | 推測 |
| 3-羟基-1-甲基吡啶碘化物 | 185-187 | 溶于甲醇、水 | 微溶于乙醚 | |
| 6-(1H-咪唑-1-基)吡嗪-3-硫醇 | 未报道 | 溶于DMSO、DMF | 难溶于己烷 | |
| 3-氯-1-[(辛硫基)甲基]吡啶氯化物 | 未报道 | 溶于氯仿 | 难溶于水 |
分析 :
化学反应性及生物活性
独特性质 :
- 金属配位能力 :目标化合物的N-氧化物和硫醇基可能形成双齿配体,优于仅含单一配位基团的类似物(如的羟基吡啶)。
- 氧化敏感性 :与硫醚衍生物(如)相比,硫醇基更易被氧化,需在惰性条件下储存。
研究方法学支持
多数类似化合物的结构解析依赖X射线晶体学,其中SHELX程序(如SHELXL和SHELXD)被广泛用于晶体数据精修与相位解析。例如,中羟基吡啶碘化物的晶体数据可能通过SHELXL优化键长与角度,而目标化合物的未来研究亦可采用此方法。
结论与展望
This compound的结构独特性体现在N-氧化物与硫醇基的协同效应上,其反应性和应用潜力可能超越现有类似化合物。然而,目前缺乏直接的实验数据支持,需进一步开展以下研究:
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